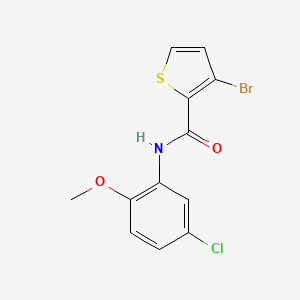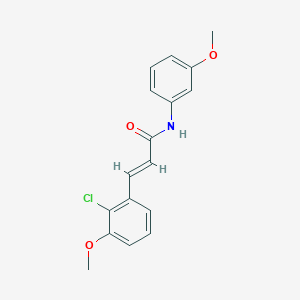
3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide is an organic compound with the molecular formula C17H16ClNO3. This compound is characterized by the presence of a chloro and methoxy group on the phenyl rings, and an amide linkage connecting the two phenyl rings through a propenamide chain. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 3-methoxyaniline in the presence of a base, followed by the addition of an acylating agent to form the propenamide linkage. The reaction conditions often require a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenamide linkage can be reduced to form the corresponding amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid
- 3-(2-Chloro-3-methoxyphenyl)-2-cyano-2-propenoic acid
- 3-(2-Chloro-3-methoxyphenyl)-3-azetidinol
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl rings and the propenamide linkage. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
CAS 编号 |
853350-10-4 |
|---|---|
分子式 |
C17H16ClNO3 |
分子量 |
317.8 g/mol |
IUPAC 名称 |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-4-6-13(11-14)19-16(20)10-9-12-5-3-8-15(22-2)17(12)18/h3-11H,1-2H3,(H,19,20)/b10-9+ |
InChI 键 |
DFQIZUBKIDSIJH-MDZDMXLPSA-N |
手性 SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



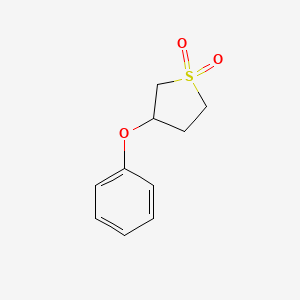

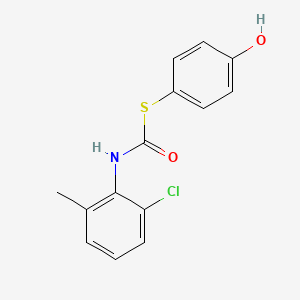

![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
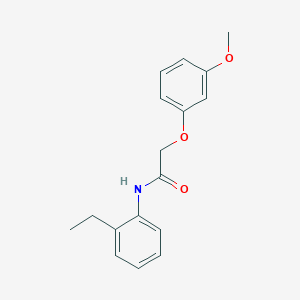
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)

![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)
